molecular formula C6H3F4NO2S B6231967 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride CAS No. 2167826-04-0

2-(trifluoromethyl)pyridine-4-sulfonyl fluoride

Cat. No.: B6231967
CAS No.: 2167826-04-0
M. Wt: 229.15 g/mol
InChI Key: VEGJKBHMHKMYPP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethyl)pyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl fluoride compound.

Another method involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride .

Industrial Production Methods

Industrial production of this compound often employs large-scale continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Triethylamine, sodium hydroxide

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium-based catalysts for coupling reactions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride stands out due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which impart unique chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2167826-04-0

Molecular Formula

C6H3F4NO2S

Molecular Weight

229.15 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-4-sulfonyl fluoride

InChI

InChI=1S/C6H3F4NO2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H

InChI Key

VEGJKBHMHKMYPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)C(F)(F)F

Purity

95

Origin of Product

United States

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